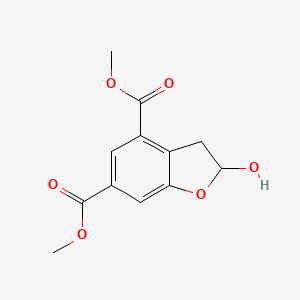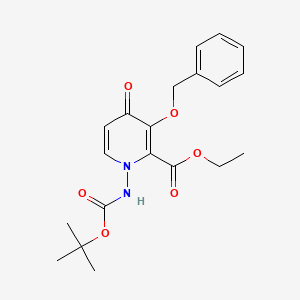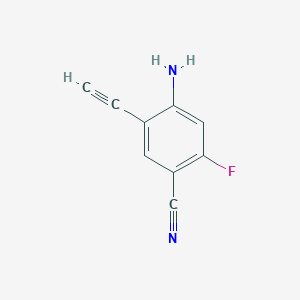![molecular formula C21H27N3O2 B8089527 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8089527.png)
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Vue d'ensemble
Description
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). This compound is a long-acting muscarinic antagonist, which means it can block the action of acetylcholine on muscarinic receptors, leading to bronchodilation and improved airflow in patients with respiratory conditions .
Méthodes De Préparation
The synthesis of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves several key steps. One common synthetic route includes the reaction of biphenyl-2-ylcarbamic acid with 1-(2-(methylamino)ethyl)piperidine under specific conditions to form the desired ester. The reaction typically requires the use of coupling agents and solvents to facilitate the formation of the carbamate bond .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Des Réactions Chimiques
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: The compound is studied for its interactions with muscarinic receptors and its effects on cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with muscarinic receptors in the respiratory system. By binding to these receptors, the compound blocks the action of acetylcholine, a neurotransmitter that causes bronchoconstriction. This leads to relaxation of the bronchial muscles and improved airflow in patients with respiratory conditions . The molecular targets involved include the M3 muscarinic receptors, which are primarily responsible for mediating bronchoconstriction .
Comparaison Avec Des Composés Similaires
1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate can be compared with other similar compounds, such as:
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Glycopyrronium: A muscarinic antagonist with similar bronchodilatory effects but different pharmacokinetic properties.
Aclidinium: A compound with a similar mechanism of action but a shorter duration of effect.
The uniqueness of 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate lies in its high selectivity for the M3 muscarinic receptors and its long duration of action, making it a promising candidate for once-daily dosing in the treatment of respiratory diseases .
Propriétés
IUPAC Name |
[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-22-13-16-24-14-11-18(12-15-24)26-21(25)23-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-10,18,22H,11-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAVUJVUPXLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)


![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8089466.png)





![Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8089516.png)




